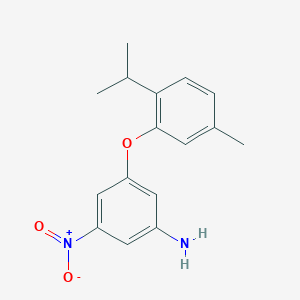
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline, also known as IMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaniline family and has been synthesized using different methods.
作用機序
The mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is not fully understood. However, it has been proposed that 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline acts as a charge carrier in organic semiconductors, which enables the efficient transport of charge carriers in OFETs and OPVs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline. However, studies have shown that 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is relatively non-toxic and does not cause significant harm to human health.
実験室実験の利点と制限
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has excellent solubility in common organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is its low stability under ambient conditions, which limits its shelf life.
将来の方向性
There are several future directions for the research on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline. One of the most promising directions is the development of new synthetic methods that can improve the yield and purity of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline. Additionally, there is a need for further studies on the mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline to understand its potential applications in various fields. Furthermore, research on the toxicity and environmental impact of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is needed to ensure its safe use in different applications. Finally, there is a need for the development of new organic semiconductors based on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline that can improve the performance of OFETs and OPVs.
Conclusion:
In conclusion, 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline can be achieved using different methods, and it has been studied extensively for its potential applications in organic electronics. Although there is limited research on the biochemical and physiological effects of 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline, it is relatively non-toxic and does not cause significant harm to human health. 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has several advantages for lab experiments, but its low stability under ambient conditions limits its shelf life. There are several future directions for the research on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline, including the development of new synthetic methods, further studies on its mechanism of action, and the development of new organic semiconductors based on 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline.
合成法
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline can be synthesized using different methods. One of the most common methods is the reaction between 2-isopropyl-5-methylphenol and 5-nitroanthranilic acid in the presence of a catalyst. The reaction yields 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline as a yellow crystalline solid with a melting point of 156-158°C.
科学的研究の応用
3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has been studied extensively due to its potential applications in various fields. One of the most promising applications is in the field of organic electronics. 3-(2-isopropyl-5-methylphenoxy)-5-nitroaniline has been used as a building block for the synthesis of organic semiconductors, which have shown excellent performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
特性
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(2)15-5-4-11(3)6-16(15)21-14-8-12(17)7-13(9-14)18(19)20/h4-10H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXIQKPZDRGRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Methyl-2-(propan-2-YL)phenoxy]-5-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

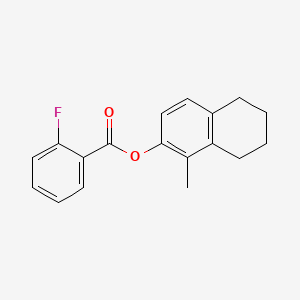
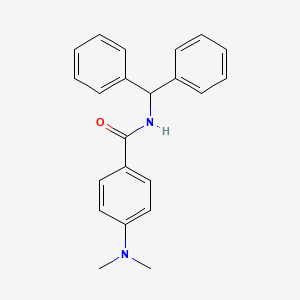
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
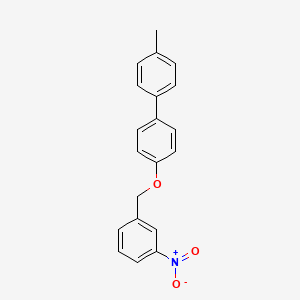
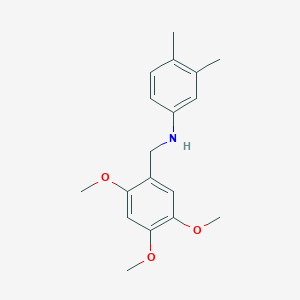


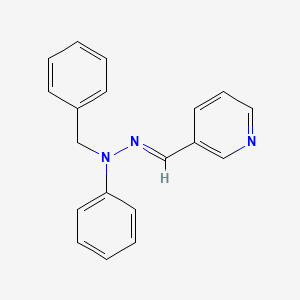

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
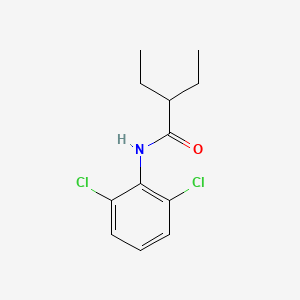

![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)